2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide
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Overview
Description
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide is a complex organic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethenyl Group: The benzimidazole core is then functionalized with an ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the functionalized benzimidazole with 2-methoxyphenoxyacetic acid under basic conditions to form the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its antimicrobial and antiparasitic properties, making it a candidate for drug development.
Industry: It can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiparasitic effects. The exact molecular targets and pathways depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide can be compared with other benzimidazole derivatives, such as:
Albendazole: Known for its antiparasitic properties.
Mebendazole: Another antiparasitic agent with a similar benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-3-5-15-16(7-12)24-20(23-15)14(10-21)8-13-4-6-17(18(9-13)26-2)27-11-19(22)25/h3-9H,11H2,1-2H3,(H2,22,25)(H,23,24)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOCZUWYZXCLJ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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